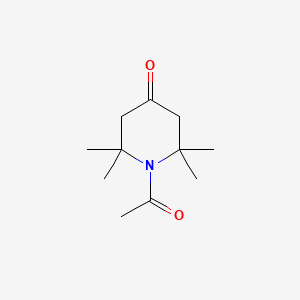

1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one is closely related to the family of oxoammonium salts, specifically the 4-acetylamino-2,2,6,6-tetramethylpiperidine derivatives. These compounds are known for their oxidizing properties and are used in various organic synthesis reactions, particularly in the oxidation of alcohols to ketones or aldehydes .

Synthesis Analysis

The synthesis of related compounds, such as 4-acetamido-2,2,6,6-tetramethylpiperidin-1-yl)oxyl and its oxoammonium salt, has been revised to improve the yield and properties of these reagents . The preparation of 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium perchlorate is described as a straightforward process that results in a stable, nonhygroscopic salt that can be used for stoichiometric oxidations of alcohols . The synthesis involves the use of tetrafluoroboric acid and sodium hypochlorite, among other reagents .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography. For instance, the crystal structure of a derivative, (2,2,6,6-tetramethylpiperidin-1-oxyl-4-yl) 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, has been determined to be orthorhombic with specific lattice parameters. The structure exhibits a head-to-tail arrangement, with each piperidine heterocycle located between the carbohydrate residues of neighboring molecules .

Chemical Reactions Analysis

The oxoammonium salts derived from 4-acetylamino-2,2,6,6-tetramethylpiperidine are potent oxidizing agents. They have been used to oxidize alcohols like geraniol to their corresponding aldehydes, such as geranial, in near quantitative yields. The oxidation process is catalyzed by silica gel and does not require anhydrous conditions or heavy metals, making it a convenient method for laboratory synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds include their solubility, color changes during reactions, and reaction rates. The oxoammonium salts are nonhygroscopic and exhibit solubility in common organic solvents like methylene chloride. The colorimetric nature of the oxidation reactions allows for easy monitoring of the process. The reactivity of these compounds can be selective, as demonstrated by the relative reactivities of different alcohols .

Wissenschaftliche Forschungsanwendungen

New Synthetic Routes and Chemical Reactions A new synthetic route for 2,2,6,6-tetraethylpiperidin-4-one, a derivative of 1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one, was described, using common reagents and laboratory equipment, showing its potential for organic synthesis (Babic & Peyrot, 2019). Additionally, synthesis processes for similar compounds have been optimized to improve yield and cost-effectiveness, indicating a growing interest in the synthesis and practical applications of these compounds (Mercadante et al., 2013).

Polymer Chemistry Applications this compound and its derivatives have been used in the synthesis of star-shaped polystyrenes, demonstrating its utility in the field of polymer chemistry and material science (Kaga et al., 2004).

Oxidation Reactions and Catalysis This compound and its derivatives have shown effectiveness in oxidation reactions, converting primary and secondary alcohols to their corresponding aldehydes and ketones in various media (Luderer et al., 2010). Their usage has been studied extensively in the context of environmentally friendly and wasteless oxidation technologies, highlighting their significance in green chemistry (Zhukova et al., 2020).

Applications in Biochemistry and Glycoscience The chemical's derivatives have been utilized in the synthesis of glycosylated spin-label reagents, indicating its relevance in biochemical studies and the potential for developing novel medical imaging techniques (Sato et al., 2004).

Wirkmechanismus

Target of Action

It is known that its parent compound, 2,2,6,6-tetramethylpiperidine, is an organic compound of the amine class and is used in chemistry as a hindered base .

Mode of Action

It can be inferred from the properties of its parent compound, 2,2,6,6-tetramethylpiperidine, which is used to prepare metallo-amide bases and selective generation of silylketene acetals .

Biochemical Pathways

It’s known that 2,2,6,6-tetramethylpiperidine can be used to synthesize allylated tertiary amines via allylic amination of allylic chlorides .

Result of Action

It’s known that 2,2,6,6-tetramethylpiperidine can be used to synthesize various compounds, indicating that it may have a broad range of potential effects .

Action Environment

It’s known that the parent compound, 2,2,6,6-tetramethylpiperidine, is a stable compound , suggesting that 1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one may also exhibit stability under various environmental conditions.

Eigenschaften

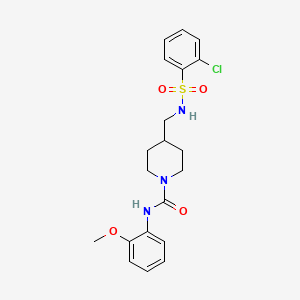

IUPAC Name |

1-acetyl-2,2,6,6-tetramethylpiperidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-8(13)12-10(2,3)6-9(14)7-11(12,4)5/h6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZHCHYJMNOOCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=O)CC1(C)C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Methylthiadiazol-5-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2516775.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2516776.png)

![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate](/img/structure/B2516780.png)

![2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate](/img/structure/B2516784.png)

![Ethyl 3-(furan-2-yl)-2-[5-(pyridin-3-yl)-2H-1,2,4-triazol-3-yl]prop-2-enoate](/img/structure/B2516790.png)

![N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2516793.png)

![(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2516795.png)

![N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2516796.png)